![molecular formula C7H9N3 B1441907 (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1306738-33-9](/img/structure/B1441907.png)
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Overview
Description
“(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile” is a pyrazole derivative . Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis . They have been employed as cores of many molecular systems with important biological and pharmacological applications .
Synthesis Analysis
Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A series of 13 pyrazole-derivative compounds with potential antifungal activity were synthesized with good yields .Molecular Structure Analysis
Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The series of pyrazole-derivative compounds were characterized by means of X-ray diffraction, UV–Vis, FTIR, 1 H-NMR, 13 C-NMR, and two-dimensional NMR experiments . This experimental characterization was complemented by DFT simulations .Physical And Chemical Properties Analysis
“(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile” has a molecular formula of C7H9N3 and a molecular weight of 135.17 g/mol .Scientific Research Applications
Synthesis of 1,3,5-Trisubstituted-4,5-Dihydro-1H-Pyrazole
This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
Fluorescent Properties
1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .
Anticancer Activity
A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized. These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) .
Antibacterial Activity
Newly synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity against the Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Antimalarial Evaluation
The same compound 13 was also evaluated for its antimalarial activity .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound, a hydrazine-coupled pyrazole derivative, showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile might affect the biochemical pathways related to these diseases.
Pharmacokinetics
It’s worth noting that the presence of a pyridine core in the molecule of similar compounds increases bioavailability .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar effects.
Future Directions
Pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals . Therefore, synthesizing pyrazole derivatives efficiently and selectively is an important area of organic chemistry . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHFTWDQSDQNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272742 | |
Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1306738-33-9 | |
Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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